Defensin C -

Defensin C

Catalog Number: EVT-246141
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Defensins are found in a wide range of organisms, including plants, insects, and mammals. In mammals, they are predominantly expressed in neutrophils and epithelial cells. For example, human defensin C is produced in the skin and mucosal tissues, where it serves as a first line of defense against pathogens. The specific source of Defensin C can vary based on the organism; for instance, porcine β-defensin 2 has been studied extensively for its antimicrobial properties .

Classification

Defensins are classified into three main groups based on their structural characteristics:

  1. Alpha-defensins: Found primarily in neutrophils.
  2. Beta-defensins: Present in epithelial cells and play roles in mucosal immunity.
  3. Theta-defensins: A lesser-known class formed through the circularization of two truncated alpha-defensins.

Defensin C typically falls under the beta-defensin category due to its structural features and functional characteristics .

Synthesis Analysis

Methods

The synthesis of Defensin C can be achieved through various methods, including recombinant DNA technology and chemical synthesis. A common approach involves cloning the defensin gene into expression vectors such as pET32a or pMD19, followed by transformation into bacterial systems like Escherichia coli for protein expression.

  1. Gene Cloning: The defensin gene is amplified using polymerase chain reaction (PCR) techniques.
  2. Transformation: The amplified gene is inserted into plasmids and introduced into competent bacterial cells.
  3. Induction: The expression of the defensin is induced using agents like isopropyl β-D-1-thiogalactopyranoside (IPTG).
  4. Purification: The expressed protein is purified using affinity chromatography techniques .

Technical Details

For example, the purification process may involve:

  • Binding Buffer: Used to wash away impurities.
  • Elution Buffer: Contains imidazole to elute the target protein from the column.
  • Quantification: Protein concentration is determined using assays like BCA (Bicinchoninic Acid) assay .
Molecular Structure Analysis

Structure

The molecular structure of Defensin C typically includes a series of disulfide bonds that stabilize its conformation. The presence of these bonds allows defensins to maintain their structure under physiological conditions, which is critical for their function.

Data

The molecular weight of β-defensins generally falls within the range of 3 to 6 kDa, depending on the specific sequence and modifications present . Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography to elucidate detailed conformational features.

Chemical Reactions Analysis

Reactions

Defensin C exhibits several chemical reactions primarily associated with its antimicrobial activity:

  • Membrane Disruption: Defensins interact with microbial membranes leading to pore formation and subsequent cell lysis.
  • Binding Affinity: These peptides can bind to lipopolysaccharides on bacterial surfaces, enhancing their antimicrobial efficacy.

Technical Details

The mechanism often involves electrostatic interactions between the cationic defensin and anionic components of microbial membranes, facilitating membrane permeabilization .

Mechanism of Action

Process

The mechanism through which Defensin C exerts its antimicrobial effects involves several key steps:

  1. Membrane Binding: The defensin binds to the surface of bacteria or fungi.
  2. Pore Formation: This binding leads to conformational changes that allow the defensin to insert itself into the membrane.
  3. Cell Lysis: The formation of pores disrupts membrane integrity, resulting in cell death.

Data

Studies have shown that defensins can also modulate immune responses by influencing cytokine production and recruiting immune cells to sites of infection .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Defensin C is typically soluble in aqueous solutions due to its polar amino acid residues.
  • Stability: The presence of disulfide bonds contributes significantly to its stability across varying pH levels and temperatures.

Chemical Properties

  • pH Sensitivity: Activity may vary with changes in pH; optimal activity is often observed at physiological pH.
  • Thermal Stability: Generally stable under standard laboratory conditions but may denature at extreme temperatures.

Relevant data indicates that defensins maintain their structural integrity even after exposure to heat or acidic environments, which is essential for their role in host defense mechanisms .

Applications

Scientific Uses

Defensin C has significant applications in various fields:

  1. Antimicrobial Agents: Used as potential therapeutic agents against antibiotic-resistant bacteria.
  2. Biotechnology: Employed in bioengineering applications for developing novel antimicrobial surfaces or coatings.
  3. Immunology Research: Investigated for its role in modulating immune responses and potential applications in vaccine development.

Research continues to explore the therapeutic potential of defensins in treating infections and enhancing immune responses against pathogens .

Structural Biology of Defensin C

Phylogenetic Classification Within Defensin Superfamilies

Defensin C belongs to the cis-defensin superfamily, characterized by two parallel disulfide bonds anchoring the final β-strand to an α-helix (cysteine-stabilized αβ motif, CSαβ) [2] [5]. This superfamily diverges evolutionarily from the trans-defensin superfamily, which exhibits opposite disulfide orientations and is prevalent in vertebrates [2] [6]. Within the cis-superfamily, Defensin C clusters with plant defensins (C8 subtype), distinguished by eight cysteine residues forming four disulfide bonds [1] [6]. Genomic analyses reveal that cis-defensins originated through convergent evolution across fungi, plants, and invertebrates, with lineage-specific gene expansions driving functional diversification [2] [6]. For instance, bivalve mollusks exhibit tandem duplications of big defensin genes (a trans-defensin subtype), while plants like Brugmansia x candida encode structurally conserved defensins like BcDef, a Defensin C homolog [1] [6].

Table 1: Evolutionary Classification of Defensin C

Traitcis-Defensin Superfamilytrans-Defensin Superfamily
Disulfide OrientationParallel bonds (β-strand→α-helix)Opposing bonds (β-strand→diverse elements)
Representative TaxaPlants, fungi, invertebratesVertebrates, some invertebrates
Cysteine MotifC6, C8, or C10 patternsSix cysteines (α/β/big defensins)
Defensin C LocationC8 plant defensin cladeAbsent

Disulfide Bond Topology and Tertiary Structural Motifs

The tertiary structure of Defensin C is stabilized by three conserved disulfide bonds (Cys1-Cys8, Cys2-Cys5, Cys3-Cys6 in C8 topology) [1] [5] [9]. These bonds constrain a compact fold comprising an α-helix packed against a triple-stranded antiparallel β-sheet (β1-β3) [1] [9]. The γ-core motif (GXCX3-9C), embedded in loop 3 (L3) between β2 and β3, is critical for antimicrobial activity and exhibits high sequence variability [1]. For example, in the plant defensin BcDef, the γ-core peptide (BcDef1) alone retains antibacterial function against Staphylococcus epidermidis (MIC 15.70 μM) [1]. Disulfide bonds confer exceptional stability: recombinant Defensin C maintains activity under extreme pH and proteolytic conditions, a trait exploited in host defense [5] [9]. Mutational studies confirm that disulfide integrity is essential for structural stability but not always for antimicrobial activity, as linear analogs may retain function through alternative mechanisms [5].

Table 2: Disulfide Bond Architecture in Defensin C

Bond PairingStructural RoleFunctional Implication
Cys1-Cys8Connects α-helix to β3-strandStabilizes hydrophobic core
Cys2-Cys5Links β1-strand to β2-β3 loopMaintains γ-core conformation
Cys3-Cys6Anchors β2-strand to L3 loopMediates membrane interaction

Dimerization Mechanisms and Quaternary Structural Dynamics

Defensin C dimerization enhances antimicrobial potency through increased membrane avidity and target sequestration [4] [5] [7]. Two primary dimeric configurations exist:

  • Non-covalent dimers: Driven by hydrophobic interactions between β-sheets (e.g., human β-defensin-1). Energetic analyses reveal dimerization is favored in primates but not in rodents due to divergent interfacial residues [4].
  • Covalent dimers: Stabilized by intermolecular disulfide bonds, as in Defr1, a modified defensin with five cysteines. Its Cys5-mediated dimer resists dissociation and retains activity in high-salt environments [7].

Defensin C primarily forms non-covalent dimers, with its dimer interface burying ~818 Ų of hydrophobic surface area (e.g., Pro5, Ala13, Ile14 in HBD-2) [4]. This oligomerization is concentration-dependent: monomers dominate at physiological concentrations, while pathogen-triggered inflammation locally elevates Defensin C levels, promoting dimer/oligomer formation [5] [9].

Table 3: Dimerization Modalities in Defensin C and Relatives

Dimer TypeStabilizing ForcesBiological Consequence
Non-covalentHydrophobic β-sheet stackingSalt-sensitive membrane disruption
Covalent (disulfide)Intermolecular Cys bondsSalt-resistant pathogen trapping

Conformational Plasticity in Membrane Interaction Contexts

Defensin C exhibits electrostatic steering followed by hydrophobic insertion into microbial membranes [4] [8] [9]. Initial cationic residues (e.g., Arg, Lys) attract Defensin C to anionic phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) [1] [9]. Subsequently, its N-terminal hydrophobic domain and γ-core motif undergo conformational changes:

  • The α-helix unwinds, exposing phenylalanine residues for lipid bilayer penetration [9].
  • The γ-core motif restructures into an amphipathic loop, disrupting membrane integrity via pore formation or the "carpet model" [1] [8].

This plasticity enables multitarget functionality: Defensin C destabilizes thermodynamically labile viral proteins (e.g., HIV-1 Gag-Δp6) by acting as an "anti-chaperone," exposing hydrophobic cores and inducing aggregation [8]. DSF assays confirm α-defensins (HNP-1) lower the melting temperature (T~m~) of viral proteins by 8–12°C, while β-defensins like hBD-2 show minimal effects due to salt sensitivity [8].

Table 4: Conformational Adaptations of Defensin C

StageStructural ChangeFunctional Outcome
Membrane recruitmentCationic surface alignment with PIP2Target specificity
Hydrophobic insertionα-helix unwinding, γ-core loop exposurePore formation, membrane rupture
Pathogen protein attackDisruption of β-sheet domains in toxinsUnfolding, aggregation, inactivation

Defensin C exemplifies how structural minimalism enables functional versatility—a paradigm for engineering peptide-based antimicrobials.

Properties

Product Name

Defensin C

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